molecular formula C9H16O2 B3158087 6-Oxaspiro[4.5]decan-9-OL CAS No. 855398-58-2

6-Oxaspiro[4.5]decan-9-OL

Cat. No. B3158087
CAS RN: 855398-58-2
M. Wt: 156.22 g/mol
InChI Key: QSDYJCBYXIBQAG-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-ol (CAS Number: 855398-58-2) is a chemical compound with the linear formula C9H16O2 . It belongs to the class of spiroacetals, which are essential structural elements in various natural products and often play a crucial role in their biological activity .


Synthesis Analysis

The stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decane compounds, including this compound, is an area of interest. These bicyclic ring systems are synthesized through specific reactions and strategies, contributing to our understanding of their properties and potential applications .


Chemical Reactions Analysis

Exploring the chemical reactivity of this compound involves investigating its reactions with various reagents, catalysts, and conditions. Understanding its transformation pathways can provide insights into its potential applications .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as harmful (GHS07) with the hazard statement H302 (harmful if swallowed). Precautionary measures include avoiding skin contact, ingestion, and proper disposal .

Scientific Research Applications

Synthesis and Fungicidal Activity

  • Synthesis : A study by Popkov, Makarenko, and Nikishin (2016) discusses the synthesis of substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols from spiro[4.5]decan-6-one. This process includes Claisen—Schmidt condensation, conversion to oxiranes, and ring opening with triazole or imidazole (Popkov, Makarenko, & Nikishin, 2016).
  • Fungicidal Activity : The same study also tested the synthesized compounds' fungicidal activity against seven phytopathogenic fungi, finding several compounds more active than triadimenol (Popkov, Makarenko, & Nikishin, 2016).

Synthetic Approaches

  • Spiroaminals : Sinibaldi and Canet (2008) reviewed synthetic approaches to spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related structures, highlighting their significance in natural or synthetic products with biological activities (Sinibaldi & Canet, 2008).

Novel Synthetic Methods

  • Nicholas Reaction : Mukai, Yamashita, Sassa, and Hanaoka (2002) achieved the synthesis of oxaspiro[m.n] skeletons, including 6-oxaspiro[4.5]decane, via a Nicholas reaction involving alkyne-Co2(CO)6 complexes (Mukai et al., 2002).

Structural Motifs in Natural Products

  • 1,6,9-Tri-oxaspiro[4.5]decanes Synthesis : Cuny (2020) developed an efficient route to synthesize 1,6,9-trioxaspiro[4.5]decanes, which are structural motifs in many biologically potent natural products like antibiotics and anticancer agents (Cuny, 2020).

Antitumor Activity

  • Novel Derivatives Synthesis and Evaluation : Yang et al. (2019) designed and synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, showing moderate to potent activity against various cancer cell lines (Yang et al., 2019).

Electrocyclisation in Synthesis

  • 6π-Electrocyclisation Method : Pouwer, Schill, Williams, and Bernhardt (2007) discussed a novel approach to synthesize 2-oxospiro[4.5]decan-1-ones, a key structural motif in natural products, using 6π-electrocyclisation (Pouwer et al., 2007).

Biased Mu Opioid Receptor Agonist

  • TRV130 Research : Altarifi et al. (2017) explored the effects of TRV130 (oliceridine), which includes the 6-oxaspiro[4.5]decan-9-OL structure, on antinociception, gastrointestinal function, and abuse liability in rodents (Altarifi et al., 2017).

Safety and Hazards

Given its harmful nature, precautions should be taken when handling 6-Oxaspiro[4.5]decan-9-ol. Follow safety guidelines, use appropriate protective equipment, and store it at 4°C .

Mechanism of Action

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-9-OL is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating the effects of opioids, which are among the most effective analgesics in clinical use .

Mode of Action

This compound, also known as Oliceridine, is a novel MOR agonist . It selectively activates the G protein and β-arrestin signaling pathways . Compared to existing MOR agonists, Oliceridine exhibits approximately a threefold preference for the G pathway over β-arrestin . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The activation of the MOR by this compound triggers a series of biochemical events. The G protein pathway, which is preferentially activated by this compound, is associated with the analgesic effects of opioids . On the other hand, the β-arrestin pathway, which is less activated by this compound, is associated with many of the adverse effects of opioids . Therefore, the selective activation of these pathways by this compound may result in effective pain relief with fewer side effects .

Result of Action

The selective activation of the G protein pathway over the β-arrestin pathway by this compound results in effective analgesia with reduced adverse effects . This is a significant advantage over traditional opioids, which activate both pathways equally and thus have a higher risk of adverse effects .

properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYJCBYXIBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312071
Record name 6-Oxaspiro[4.5]decan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855398-58-2
Record name 6-Oxaspiro[4.5]decan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855398-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxaspiro[4.5]decan-9-ol
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URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxaspiro[4.5]decan-9-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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